molecular formula C13H16O4 B3164759 (2E)-3-[3-(ethoxymethyl)-4-methoxyphenyl]prop-2-enoic acid CAS No. 893733-51-2

(2E)-3-[3-(ethoxymethyl)-4-methoxyphenyl]prop-2-enoic acid

Cat. No. B3164759
CAS RN: 893733-51-2
M. Wt: 236.26 g/mol
InChI Key: IIXUZUCKRQSYPN-FNORWQNLSA-N
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Description

Synthesis Analysis

There’s a mention of a method for synthesizing a compound with a similar structure, but it’s not exactly the same as the one you’re asking about .

Scientific Research Applications

  • Structural and Spectroscopic Characterization : The compound has been characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations. Studies have revealed details about its crystallization, molecular interactions, and vibrational modes, contributing to a deeper understanding of its structural properties (Venkatesan et al., 2016).

  • Hydrogen Bonding and Crystal Packing : Research has demonstrated that the compound forms hydrogen-bonded chains of rings, contributing to its three-dimensional network structure. This understanding is crucial for applications in crystal engineering and material science (Yang et al., 2006).

  • Nonlinear Optical (NLO) Activity : The compound's NLO activity has been investigated both experimentally and theoretically. Findings indicate significant second harmonic generation (SHG) activity, suggesting potential applications in photonic and optoelectronic devices (Venkatesan et al., 2016).

  • Antimicrobial and Antioxidant Properties : Some studies have explored the antimicrobial activity of related compounds, indicating potential for use in medical and pharmaceutical applications. Additionally, antioxidant properties have been investigated, which could be relevant for healthcare and cosmetic industries (Rauf & Parveen, 2005).

  • Copolymerization and Material Science : The compound has been used in studies exploring radical copolymerization with ethylenic monomers, suggesting applications in the development of new polymeric materials with specific properties (Sun et al., 2016).

  • Chemopreventive Potential : Some derivatives of the compound have shown promising results as chemopreventive agents against certain types of cancer, indicating potential applications in cancer therapy (Curini et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

properties

IUPAC Name

(E)-3-[3-(ethoxymethyl)-4-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-17-9-11-8-10(5-7-13(14)15)4-6-12(11)16-2/h4-8H,3,9H2,1-2H3,(H,14,15)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXUZUCKRQSYPN-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCC1=C(C=CC(=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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